REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([Cl:12])[C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([Cl:12])[C:3]=1[CH2:4][OH:5] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1OC)Cl
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Partition
|
Type
|
CUSTOM
|
Details
|
reaction mixture between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
WASH
|
Details
|
wash organic with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1OC)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.43 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |